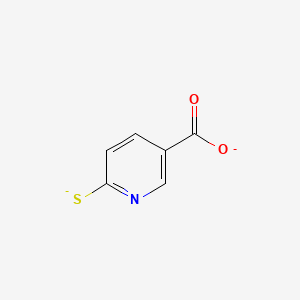![molecular formula C19H16N6O2S B15284537 N'-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide](/img/structure/B15284537.png)
N'-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide is a complex organic compound that features a benzothiazole moiety, a pyrazole ring, and an isonicotinohydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of 1,3-benzothiazole-2-amine, which is achieved through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Pyrazole Ring Formation: The benzothiazole derivative is then reacted with ethyl acetoacetate to form the pyrazole ring.
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N’-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halogens, alkylating agents; reactions are conducted in polar solvents such as DMF or dimethyl sulfoxide (DMSO) under reflux conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
N’-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown promise as an antibacterial and anticancer agent.
Biological Studies: It is used in studies to understand the mechanisms of action of benzothiazole and pyrazole derivatives, particularly their interactions with biological targets.
Industrial Applications: The compound’s derivatives are explored for their potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide involves its interaction with specific molecular targets:
Antibacterial Activity: The compound inhibits bacterial growth by targeting essential enzymes involved in cell wall synthesis and DNA replication.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with key signaling pathways and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
N’-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide can be compared with other similar compounds:
Benzothiazole Derivatives: Compounds like riluzole and ethoxzolamide, which contain the benzothiazole moiety, exhibit similar biological activities but differ in their specific targets and applications.
Pyrazole Derivatives: Compounds such as celecoxib and pyrazofurin, which feature the pyrazole ring, are used for their anti-inflammatory and antiviral properties.
Isonicotinohydrazide Derivatives: Isoniazid, a well-known antitubercular drug, shares the isonicotinohydrazide group but has a different mechanism of action and target specificity.
Conclusion
N’-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide is a compound of significant interest due to its potential applications in medicinal chemistry and biological research. Its unique structure allows it to interact with various molecular targets, making it a valuable candidate for further study and development.
Properties
Molecular Formula |
C19H16N6O2S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[(E)-1-[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H16N6O2S/c1-11(22-23-17(26)13-7-9-20-10-8-13)16-12(2)24-25(18(16)27)19-21-14-5-3-4-6-15(14)28-19/h3-10,24H,1-2H3,(H,23,26)/b22-11+ |
InChI Key |
VERVHQSOFKKYDW-SSDVNMTOSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)/C(=N/NC(=O)C4=CC=NC=C4)/C |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NNC(=O)C4=CC=NC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(5-methoxy-4-quinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B15284457.png)
![(5Z)-2-(4-bromoanilino)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284464.png)
![N-(4-bromophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B15284466.png)
![1-Amino-2,7-dibutyl-6-(4-chlorophenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B15284467.png)
![1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B15284474.png)
![3-[[(E)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15284478.png)
![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15284485.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15284489.png)
![6-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid](/img/structure/B15284499.png)
![6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B15284519.png)

![2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl 1-adamantanecarboxylate](/img/structure/B15284527.png)
![1-methyl-1H-indole-2,3-dione 3-[(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone]](/img/structure/B15284535.png)
![(5E)-2-(3-chloro-2-methylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284544.png)
